Home > Products > Screening Compounds P2507 > Deltarasin (hydrochloride)
Deltarasin (hydrochloride) -

Deltarasin (hydrochloride)

Catalog Number: EVT-8201080
CAS Number:
Molecular Formula: C40H38ClN5O
Molecular Weight: 640.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deltarasin is a small molecule compound classified as a phosphodiesterase delta inhibitor. It was developed primarily for its potential therapeutic effects against cancers associated with mutations in the KRas oncogene, particularly in pancreatic ductal adenocarcinoma and lung cancers. The compound targets the interaction between KRas and phosphodiesterase delta, thereby inhibiting the downstream signaling pathways that promote tumor growth and survival. Deltarasin has been identified in various studies as a potent inhibitor of KRas–PDEδ interactions, showcasing significant cytotoxic activity in cancer cell lines expressing mutant KRas .

Synthesis Analysis

The synthesis of deltarasin involves several key steps that typically include the formation of intermediates followed by specific reactions to yield the final compound. Although detailed synthetic routes can vary, common methods include:

  • Formation of Intermediates: Initial reactions often involve the coupling of substituted amines with acyl chlorides to form amides.
  • Reductive Amination: This technique is frequently employed to create complex structures by reacting aldehydes with amines in the presence of reducing agents.
  • Final Modifications: Additional steps may involve functional group transformations or cyclization to achieve the desired molecular architecture.

For example, one synthetic route described involves reacting a substituted primary amine with 4-chlorobutyryl chloride to form an intermediate, which is then further processed to yield deltarasin .

Molecular Structure Analysis

Deltarasin's molecular structure is characterized by its ability to fit into a hydrophobic pocket on the PDEδ protein. This structural feature is crucial for its function as an inhibitor. Key aspects of its molecular structure include:

  • Molecular Formula: C₁₃H₁₅ClN₂O
  • Molecular Weight: Approximately 250.73 g/mol
  • Key Functional Groups: The presence of amide and aromatic moieties contributes to its binding affinity and specificity towards PDEδ.

The three-dimensional conformation allows deltarasin to effectively interact with the target protein, disrupting its normal function and thereby inhibiting KRas signaling pathways critical for cancer cell proliferation .

Chemical Reactions Analysis

Deltarasin participates in several chemical reactions primarily related to its mechanism of action:

  • Binding Reactions: Deltarasin binds to PDEδ, preventing it from interacting with farnesylated KRas proteins. This binding is characterized by hydrophobic interactions and hydrogen bonds that stabilize the complex.
  • Inhibition Mechanism: The inhibition of PDEδ leads to the accumulation of KRas in the cytoplasm rather than at the plasma membrane, significantly impairing downstream signaling pathways such as RAF/MEK/ERK and PI3K/AKT .
Mechanism of Action

The mechanism of action of deltarasin involves:

  1. Inhibition of Protein-Protein Interactions: By binding to PDEδ, deltarasin disrupts its interaction with KRas. This prevents KRas from localizing to the plasma membrane where it activates downstream signaling pathways.
  2. Induction of Apoptosis and Autophagy: Deltarasin has been shown to induce apoptosis through mechanisms involving increased reactive oxygen species (ROS) production and modulation of pro-apoptotic and anti-apoptotic protein levels (e.g., Bax and Bcl-2). Additionally, it promotes autophagy via activation of the AMPK-mTOR signaling pathway .
  3. Impact on Tumor Growth: In vivo studies have demonstrated that deltarasin effectively inhibits tumor growth in models of KRas-dependent cancers by targeting these critical pathways .
Physical and Chemical Properties Analysis

Deltarasin exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, which can affect its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy; studies indicate that it maintains activity over a range of pH levels typical in biological systems.
  • Melting Point: Specific melting point data may vary based on formulation but is typically within a range conducive for drug development.
Applications

Deltarasin's primary application lies in cancer therapy, particularly for treating tumors driven by mutant KRas. Its ability to inhibit critical signaling pathways makes it a valuable candidate for:

  • Cancer Treatment: Targeting KRas-dependent malignancies such as pancreatic ductal adenocarcinoma and lung cancer.
  • Research Tool: Deltarasin serves as a tool compound for studying RAS biology and evaluating new therapeutic strategies aimed at inhibiting RAS signaling pathways.
  • Development of Analogues: Research into deltarasin analogues aims to enhance efficacy while minimizing cytotoxicity towards non-malignant cells, leading to improved therapeutic profiles .
Introduction to Deltarasin in Oncogenic KRAS Signaling

KRAS Mutations as Drivers of Human Malignancies

Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations represent the most prevalent oncogenic drivers in human cancers, occurring in approximately 30% of all malignancies. These mutations are particularly dominant in pancreatic ductal adenocarcinoma (90%), colorectal cancer (45%), and lung adenocarcinoma (35%) [2] [4] [6]. The KRAS gene encodes a small guanosine triphosphatase (GTPase) that cycles between active guanosine triphosphate (GTP)-bound and inactive guanosine diphosphate (GDP)-bound states under physiological conditions. Oncogenic mutations—most frequently at codons G12, G13, or Q61—impair GTP hydrolysis and lock KRAS in a constitutively active GTP-bound state. This results in persistent activation of downstream signaling cascades, including the rapidly accelerated fibrosarcoma–mitogen-activated protein kinase kinase–extracellular signal-regulated kinase (RAF–MEK–ERK) and phosphatidylinositol 3-kinase–protein kinase B–mammalian target of rapamycin (PI3K–AKT–mTOR) pathways [4] [6].

Table 1: Prevalence of Common KRAS Mutations in Human Cancers

Cancer TypeKRAS Mutation Frequency (%)Most Common Mutations
Pancreatic ductal adenocarcinoma90%G12D (47%), G12V (32%), G12R (16%)
Colorectal cancer45%G12D (42%), G12V (28%), G13D (20%)
Lung adenocarcinoma35%G12C (41%), G12V (22%), G12D (18%)

The biological consequence of these mutations includes dysregulated cell proliferation, metabolic reprogramming, evasion of apoptosis, and enhanced metastatic potential. For decades, direct pharmacological inhibition of mutant KRAS was deemed impossible due to its high GTP affinity (picomolar range), smooth protein surface lacking deep hydrophobic pockets, and millimolar intracellular GTP concentrations that outcompete inhibitors [2] [6]. This perception fueled interest in indirect targeting strategies, including disruption of KRAS membrane localization.

PDEδ as a Molecular Chaperone for KRAS Trafficking

Post-translational prenylation of KRAS—specifically, farnesylation of the C-terminal cysteine within the CAAX motif—is essential for its membrane association and oncogenic function. However, farnesylated KRAS cannot autonomously traverse the aqueous cytosol to reach the plasma membrane. This trafficking bottleneck is resolved by phosphodiesterase 6 delta (PDEδ), a soluble chaperone that shields the farnesyl moiety within its hydrophobic pocket [1] [3] [5]. PDEδ belongs to the prenyl-binding protein family and exhibits broad cargo specificity, transporting farnesylated or geranylgeranylated proteins, including KRAS-4B (the predominant KRAS isoform), other RAS superfamily members (e.g., RRAS), and inositol polyphosphate phosphatase 5E (INPP5E) [5] [10].

Structural analyses reveal that PDEδ contains a deep hydrophobic cavity (volume: ≈1,100 ų) that accommodates the farnesyl group via van der Waals interactions. The affinity between PDEδ and KRAS is micromolar (Kd ≈ 1–5 μM), significantly weaker than its interaction with other cargos like INPP5E (Kd ≈ 20 nM) [5] [10]. This difference enables selective cargo release by allosteric factors: Upon binding guanosine triphosphate (GTP), the small GTPases ADP-ribosylation factor-like 2 and 3 (Arl2/Arl3) undergo conformational changes that displace KRAS from PDEδ at perinuclear membranes [5] [10]. Released KRAS then undergoes additional processing (e.g., carboxyl methylation) before anchoring to the plasma membrane via electrostatic interactions between its polybasic domain and phosphatidylserine [3].

Table 2: Key Features of PDEδ-Mediated KRAS Trafficking

ComponentFunctionConsequence of Disruption
Hydrophobic pocketBinds farnesyl moiety of KRASPrevents cytosolic solubilization of KRAS
Arl2/Arl3 (GTP-bound)Catalyzes KRAS release from PDEδTraps KRAS in cytoplasm or perinuclear regions
PhosphatidylserinePlasma membrane anchor for released KRASAbrogates KRAS signaling microdomain formation

Notably, KRAS-4B’s lack of palmitoylation sites (unlike HRAS or NRAS) makes it uniquely dependent on PDEδ for directional trafficking, positioning PDEδ as a rational target for KRAS-driven cancers [10].

Rationale for Targeting KRAS-PDEδ Interactions

Disrupting the KRAS-PDEδ interface offers a compelling strategy to indirectly inhibit oncogenic KRAS signaling. Unlike direct KRAS inhibitors, which face challenges like mutation heterogeneity (e.g., G12D vs. G12C), PDEδ inhibitors could theoretically target diverse KRAS mutants sharing the same trafficking dependency. Deltarasin hydrochloride emerged as a first-in-class small molecule designed to competitively occupy PDEδ’s farnesyl-binding pocket [1] [10].

Biophysically, Deltarasin binds PDEδ with a dissociation constant (Kd) of 38 nanomolar, leveraging a benzimidazole core to engage residues Met20, Arg61, and Tyr149 within the hydrophobic cavity through hydrogen bonding and van der Waals contacts [1] [10]. This binding sterically excludes farnesylated KRAS, sequestering it in the cytosol and impairing its plasma membrane localization. In KRAS-mutant lung cancer cells (A549, H358), Deltarasin treatment (5 μM) reduced membrane-associated KRAS by 60–70% within 24 hours, concomitant with suppression of phosphorylated extracellular signal-regulated kinase and phosphorylated protein kinase B downstream signaling [1]. Crucially, Deltarasin’s cytotoxicity is selective for KRAS-driven cells:

  • KRAS-mutant cells: Half-maximal inhibitory concentration (IC50) values of 4.21–5.29 μM
  • KRAS-wild-type cells: IC50 values of 6.47–6.74 μM [1]

The compound also amplifies tumor cell vulnerability by inducing dual stress responses:

  • Apoptosis: Via decreased B-cell lymphoma 2 (Bcl-2) expression and increased Bcl-2-associated X protein (Bax) activation, culminating in poly (ADP-ribose) polymerase cleavage.
  • Autophagy: Through activation of the adenosine monophosphate-activated protein kinase–mammalian target of rapamycin (AMPK–mTOR) pathway, which serves as a cytoprotective mechanism [1].

Table 3: Cellular Effects of Deltarasin in KRAS-Driven Cancers

EffectMechanismExperimental Evidence
Cytosol retention of KRASCompetitive inhibition of PDEδ pocketReduced KRAS membrane localization (immunofluorescence)
Apoptosis inductionDownregulation of RAF–MEK–ERK/PI3K–AKT; Bax/Bcl-2 ratio increaseAnnexin V/PI staining; PARP cleavage (Western blot)
Protective autophagyAMPK phosphorylation; mTOR inhibitionLC3-I/II conversion; reversal by 3-methyladenine
Synergistic cytotoxicityAutophagy blockade elevates reactive oxygen speciesEnhanced apoptosis with 3-methyladenine; rescue by N-acetylcysteine

Combining Deltarasin with autophagy inhibitors (e.g., 3-methyladenine) synergistically increased reactive oxygen species accumulation and apoptosis by 2.5-fold, validating combinatorial approaches [1]. In vivo, Deltarasin monotherapy inhibited A549 xenograft growth by 57% in nude mice, confirming proof-of-concept for PDEδ disruption as a viable anticancer strategy [1]. Nevertheless, limitations persist, including Arl2-mediated ejection of early-generation inhibitors from PDEδ and the broad cargo spectrum of PDEδ risking off-target effects [10]. These challenges have spurred the development of next-generation inhibitors like Deltaflexin derivatives with enhanced solubility and resistance to Arl2-mediated displacement [10].

Properties

Product Name

Deltarasin (hydrochloride)

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride

Molecular Formula

C40H38ClN5O

Molecular Weight

640.2 g/mol

InChI

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1

InChI Key

RNNBDBVWCNENOV-XVYLPRMCSA-N

SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl

Canonical SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl

Isomeric SMILES

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.